5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester
CAS No.: 4610-75-7
Cat. No.: VC2487819
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4610-75-7 |
---|---|
Molecular Formula | C17H14O4 |
Molecular Weight | 282.29 g/mol |
IUPAC Name | ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate |
Standard InChI | InChI=1S/C17H14O4/c1-2-20-17(19)15-13-10-12(18)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3 |
Standard InChI Key | WZZJQHPNLFLEMB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3 |
Canonical SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Structural Features
5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester consists of a benzofuran scaffold with three key substituents that define its chemical identity. The IUPAC name for this compound is ethyl 5-oxidanyl-2-phenyl-1-benzofuran-3-carboxylate, with several recognized synonyms including ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate and 3-benzofurancarboxylic acid, 5-hydroxy-2-phenyl-, ethyl ester . The compound is characterized by its unique molecular arrangement featuring a hydroxyl group at position 5, which plays a crucial role in its potential biological activities, particularly in antimicrobial applications.
The molecular formula of this compound is C17H14O4, with a molecular weight of 282.29 g/mol . Its structure consists of a benzofuran core (fused benzene and furan ring system), which provides rigidity and serves as the backbone for the positioning of the three key functional groups.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester
Property | Value | Note |
---|---|---|
CAS Number | 4610-75-7 | Registry identifier |
Molecular Formula | C17H14O4 | |
Molecular Weight | 282.29 g/mol | |
Melting Point | 154-155 °C | In acetic acid solvent |
Boiling Point | 471.3±45.0 °C | Predicted value |
Density | 1.257±0.06 g/cm³ | Predicted value |
pKa | 8.34±0.40 | Predicted value |
LogP | 3.9 | Indicates moderate lipophilicity |
Topological Polar Surface Area | 59.7 |
These physical and chemical properties are essential for understanding the behavior of this compound in various chemical reactions, biological systems, and pharmaceutical formulations . The moderate lipophilicity (LogP = 3.9) suggests a balanced ability to penetrate biological membranes while maintaining some degree of water solubility, which is potentially advantageous for biological applications.
Synthesis Methods for 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester
PIDA-Mediated Oxidative Coupling
One effective method for synthesizing 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester involves PIDA (phenyliodine diacetate)-mediated oxidation and coupling cyclization of β-dicarbonyl compounds and hydroquinones. This approach directly functionalizes the C(sp²)–H bond of hydroquinones, with yields reaching up to 96% . The reaction proceeds through a tandem in situ oxidative coupling and cyclization mechanism.
The process involves the following key steps:
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In situ oxidation of hydroquinones
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Coupling with β-dicarbonyl compounds
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Intramolecular cyclization
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Aromatization to form the benzofuran structure
This method offers significant advantages over traditional approaches as it provides a practical and scalable route to 5-hydroxybenzofurans with high efficiency and yield. Research has shown that the yield of the product becomes lower as the size of the acyl group increases, likely due to the combined effect of steric hindrance and the ease of enolization of the β-ketoesters .
Bismuth(III) Chloride-Catalyzed Synthesis
Another reported method for synthesizing this compound involves using bismuth(III) chloride in toluene under reflux conditions. This regioselective reaction has been reported to provide yields of up to 95% . The reaction requires specific conditions including:
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Bismuth(III) chloride as catalyst
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Toluene as solvent
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Inert atmosphere
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Reflux conditions
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Reaction time of approximately 8 hours
This approach represents an environmentally friendlier alternative as bismuth compounds are generally considered less toxic than many other heavy metal catalysts used in organic synthesis.
Comparison with Traditional Methods
The newer methods described above offer notable improvements over these traditional approaches in terms of:
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Higher yields
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Broader substrate scope
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Fewer synthetic steps
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Milder reaction conditions
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Greater regioselectivity
Biological Activities of Benzofuran Derivatives
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on benzofuran derivatives have revealed several important insights relevant to 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester:
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Hydroxyl substituents at C-3, C-4, C-5, and C-6 positions can significantly enhance antibacterial activities, with the position 5 hydroxyl group (as in our compound of interest) being particularly important for certain activities
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Compounds bearing a hydroxyl group at C-6 have shown excellent antibacterial activities against multiple strains with MIC80 values of 0.78-3.12 μg/mL
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The presence of phenyl groups at C-2 position (as in our compound) has been associated with good antibacterial activity
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Electron-withdrawing groups in the ortho position of benzofuran ring and in the para position of aryl ring have been found to increase antimicrobial potency
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Methylation of hydroxyl groups may reduce solubility and consequently decrease antimicrobial abilities
These structure-activity relationships suggest that 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester, with its hydroxyl group at position 5 and phenyl group at position 2, may possess notable biological activities, particularly antimicrobial properties, though specific studies on this exact compound are needed for confirmation.
Hazard Statement | Code | Description |
---|---|---|
H302 | Harmful if swallowed | |
H315 | Causes skin irritation | |
H319 | Causes serious eye irritation | |
H335 | May cause respiratory irritation |
The compound has been assigned a "Warning" signal word, indicating moderate hazard potential .
Comparison with Related Compounds
Structural Analogues
Table 4: Comparison with Structurally Related Compounds
Structural Modifications and Effects
Structural modifications to 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester can significantly alter its properties and activities:
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Hydrolysis of the ethyl ester to the free carboxylic acid increases water solubility and hydrogen bonding capability
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Substitution of the hydroxyl group with other functionalities (e.g., alkoxy, halogen) changes the compound's polarity and hydrogen bonding profile
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Introduction of additional substituents on the phenyl ring can tune electronic properties and potential biological interactions
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Addition of amino groups or other basic functionalities (as in Phenicaberan) may enhance water solubility and introduce potential for salt formation
These modifications provide opportunities for developing derivatives with optimized properties for specific applications.
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